molecular formula C6H10N2O2 B12565911 N,N'-(Ethene-1,2-diyl)diacetamide CAS No. 270061-14-8

N,N'-(Ethene-1,2-diyl)diacetamide

Cat. No.: B12565911
CAS No.: 270061-14-8
M. Wt: 142.16 g/mol
InChI Key: OUIBIVXXQVQYFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-(Ethene-1,2-diyl)diacetamide can be synthesized through the reaction of ethylenediamine with acetic acid. A typical method involves refluxing a mixture of ethylenediamine (12 g, 0.2 mol), acetic acid (12 g, 0.2 mol), 15 mL of benzene, and 0.1 g of copper nanoparticles for 5 hours with water distillation . The reaction mixture is then distilled under vacuum to obtain the product.

Industrial Production Methods

Industrial production of N,N’-(Ethene-1,2-diyl)diacetamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ethylenediamine and acetic acid, with appropriate catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethene-1,2-diyl)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide derivatives, while reduction can produce ethylenediamine .

Scientific Research Applications

N,N’-(Ethene-1,2-diyl)diacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethene-1,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with various substrates, influencing their biochemical properties. The compound’s amide groups play a crucial role in its interactions with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Ethene-1,2-diyl)diacetamide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrogen bonds makes it valuable in both research and industrial contexts .

Properties

CAS No.

270061-14-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

N-(2-acetamidoethenyl)acetamide

InChI

InChI=1S/C6H10N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H,1-2H3,(H,7,9)(H,8,10)

InChI Key

OUIBIVXXQVQYFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC=CNC(=O)C

Origin of Product

United States

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